molecular formula C2H3N3O B1211921 1,3,4-Oxadiazol-2-amine CAS No. 3775-60-8

1,3,4-Oxadiazol-2-amine

Cat. No. B1211921
CAS RN: 3775-60-8
M. Wt: 85.07 g/mol
InChI Key: APKZPKINPXTSNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazol-2-amine derivatives can be achieved through various methods. A novel approach involves the use of (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes in a one-pot, four-component condensation reaction under mild conditions without the need for a catalyst, yielding high yields of 2,5-disubstituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010). Another method employs copper-catalyzed cascade annulation of amidines and methylarenes, offering a straightforward protocol to synthesize various 3,5-disubstituted-1,2,4-oxadiazoles with good functional group tolerance (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazol-2-amine derivatives has been determined through various spectroscopic techniques. For instance, the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was elucidated using elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy, highlighting the compound's unique structural features and potential pharmacological activities (Obruchnikova & Rakitin, 2023).

Chemical Reactions and Properties

1,3,4-Oxadiazol-2-amines undergo various chemical reactions, offering pathways to synthesize novel compounds. The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines, for example, leads to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of these compounds under different conditions (Reitz & Finkes, 1989).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazol-2-amines, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For instance, the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was analyzed using X-ray crystallography, revealing its orthorhombic space group and intermolecular hydrogen bonds that form a wave-like two-dimensional molecular layer (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazol-2-amines, including reactivity, stability, and interactions with other molecules, are of significant interest. A study on the ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines highlighted their antioxidant properties, determined via DPPH free radical scavenging method. The study also explored the bond dissociation energies (BDEs) and non-covalent interactions (NCIs) using density-functional theory (DFT), indicating their potential as protective agents against oxidative stress (Beyzaei et al., 2021).

Scientific Research Applications

Synthesis and Biological Properties

  • Ultrasound-Assisted Synthesis and Antioxidant Activity : A study by Beyzaei et al. (2021) developed an ultrasound-assisted procedure for synthesizing 1,3,4-oxadiazol-2-amines, which showed significant antioxidant properties. These compounds were found to be protective against oxidative stress, potentially useful in treating diseases like cancer, diabetes, and neurodegenerative disorders (Beyzaei et al., 2021).

Advanced Synthesis Techniques

  • One-Pot, Four-Component Condensation Reaction : Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. This process involved a combination of secondary amines, carboxylic acid, and aromatic aldehyde, providing an alternative synthesis pathway for these derivatives (Ramazani & Rezaei, 2010).

Electroluminescent Material Research

  • Electroluminescent Devices : Mochizuki et al. (2000) explored 1,3,4-oxadiazole derivatives as novel electroluminescent materials. Their research indicated that these derivatives' phase structure is significantly affected by the alkyl tail length and the amine structure (Mochizuki et al., 2000).

Medicinal Chemistry and Drug Development

  • Anti-Proliferative Agents : Ali et al. (2023) conducted virtual design and evaluation of 1,3,4-oxadiazole derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors. These compounds demonstrated strong binding interactions with CDK-2, indicating their potential as anti-proliferative agents (Ali et al., 2023).

  • Acetyl- and Butyrylcholinesterase Inhibition : Pflégr et al. (2022) synthesized 5-aryl-1,3,4-oxadiazoles and evaluated them as potential inhibitors of acetyl- and butyrylcholinesterase. These inhibitors could be used for treating diseases like dementias and myasthenia gravis (Pflégr et al., 2022).

Chemical and Photochemical Reactivity

  • Chemistry of 1,2,4-Oxadiazoles : Pace et al. (2015) discussed the applications of 1,2,4-oxadiazoles in medicinal chemistry and materials science, emphasizing their use as bioisosters of esters and amides. They also mentioned the applications of fluorinated 1,2,4-oxadiazoles in modifying polymers and macromolecules (Pace et al., 2015).

properties

IUPAC Name

1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKZPKINPXTSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286394
Record name 1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazol-2-amine

CAS RN

3775-60-8
Record name 3775-60-8
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Record name 1,3,4-oxadiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-oxadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
483
Citations
MJ Ahsan, J Sharma, M Singh, SS Jadav… - BioMed research …, 2014 - hindawi.com
In continuance of our search for anticancer agents, we report herein the synthesis and anticancer activity of some novel oxadiazole analogues. The compounds were screened for …
Number of citations: 26 www.hindawi.com
AS Al‐Janabi, AFK Al‐Bayati, OA ALtaie… - Applied …, 2022 - Wiley Online Library
Heat shock protein 90 (Hsp90) is a promising target in tumor biology as required for oncogenic protein kinases. The Hsp90‐alpha N‐domain delineates an ATP binding pocket; therefore…
Number of citations: 3 onlinelibrary.wiley.com
V Pflégr, Š Štěpánková, K Svrčková, M Švarcová… - Pharmaceuticals, 2022 - mdpi.com
2,5-Disubstituted 1,3,4-oxadiazoles are privileged versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities. Acetyl- (AChE) and butyrylcholinesterase (…
Number of citations: 9 www.mdpi.com
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
M Jawed Ahsan, R Meena, S Dubey, V Khan… - Medicinal Chemistry …, 2018 - Springer
In continuation of our research to explore new antiproliferative agents, we report herein the synthesis and antiproliferative activity of two new series of N-(substituted phenyl)-5-aryl-1,3,4-…
Number of citations: 12 link.springer.com
G Ayhan‐Kilcigil, C Kuş, T Çoban… - Archiv der …, 2014 - Wiley Online Library
In this study, some novel 5‐[[2‐(phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2‐amine derivatives (28–45) with an oxadiazole ring were …
Number of citations: 18 onlinelibrary.wiley.com
M Agarwal, O Afzal, Salahuddin, ASA Altamimi… - ACS …, 2023 - ACS Publications
In continuance of our investigation into the anticancer activity of oxadiazoles, we report here the preparation of 10 new 1,3,4-oxadiazole analogues using the scaffold hopping technique…
Number of citations: 1 pubs.acs.org
R Hamdy, NI Ziedan, S Ali, C Bordoni… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines 8a–j has been designed, synthesized and tested in vitro as potential pro-apoptotic Bcl-2-inhibitory anticancer agents …
Number of citations: 25 www.sciencedirect.com
SJ Yang, JH Choe, A Abdildinova… - ACS combinatorial …, 2015 - ACS Publications
A 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole library has been constructed on solid-phase organic synthesis. The key step on this solid-phase synthesis involves the …
Number of citations: 28 pubs.acs.org
SF Barbuceanu, G Bancescu, OD Cretu… - Revista de Chimie …, 2010 - bch.ro
In this paper new heterocyclic compounds from 2-amino-1, 3, 4-thiadiazole, 2-amino-1, 3, 4-oxadiazole and 1, 2, 4-triazol-3 (4H)-thione class were obtained from acylthiosemicarbazide …
Number of citations: 26 bch.ro

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